molecular formula C17H11F3O4 B1393492 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid CAS No. 1217254-43-7

4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid

Cat. No. B1393492
M. Wt: 336.26 g/mol
InChI Key: AEZYITBOKXEFOT-XCVCLJGOSA-N
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Description

4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid , also known as p-Trifluoromethoxybenzoic acid , is a chemical compound with the following properties:



  • Molecular Formula : C~8~H~5~F~3~O~3~

  • Molecular Weight : 206.12 g/mol

  • IUPAC Name : 4- (Trifluoromethoxy)benzoic acid

  • CAS Registry Number : 330-12-1



Synthesis Analysis

The synthesis of this compound involves the introduction of a trifluoromethoxy group onto the benzoic acid ring. Specific synthetic methods and reaction conditions may vary, but fluorination reactions are commonly employed.



Molecular Structure Analysis

The molecular structure of 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid consists of a benzoic acid core with a trifluoromethoxy group attached to the phenyl ring. The enoyl group (prop-2-enoyl) is also present, contributing to its overall structure.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Acid-Base Reactions : It can act as both an acid (due to the carboxylic acid group) and a base.

  • Esterification : Reaction with alcohols to form esters.

  • Hydrolysis : Cleavage of the ester bond under acidic or basic conditions.

  • Substitution Reactions : The trifluoromethoxy group can undergo substitution reactions.



Physical And Chemical Properties Analysis


  • Appearance : White crystalline powder.

  • Melting Point : Varies depending on the specific isomer.

  • Solubility : Soluble in organic solvents (e.g., acetone, methanol).

  • Stability : Stable under normal conditions.


Scientific Research Applications

1. Electronic and Spectroscopic Properties

The compound has been explored in the context of electronic and spectroscopic properties, particularly in relation to avobenzone derivatives and Mo₂ quadruple bonds. It plays a role in suppressing the photochemical enol-to-keto transformation, indicating its potential utility in photochemical applications (Chisholm et al., 2015).

2. Role in Benzoic Acid Biosynthesis

The compound may be relevant to understanding the biosynthesis of benzoic acid in plants and bacteria, offering insights into natural product synthesis pathways and their role in various biological processes (Hertweck et al., 2001).

3. Formation of Two-dimensional Supramolecular Assemblies

Research indicates that acid functionalized derivatives, similar in structure to 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid, can organize into two-dimensional supramolecular assemblies via intermolecular hydrogen bonding. This has implications for materials science, particularly in the development of novel supramolecular structures (Seidel et al., 1995).

4. Synthesis of Heterocyclic Compounds

The compound serves as a starting material in the synthesis of various heterocyclic compounds, showcasing its versatility in synthetic chemistry applications (Soliman et al., 2010).

5. PPARgamma Agonists Synthesis

It plays a role in the synthesis of PPARgamma agonists, indicating its potential application in the development of therapeutic agents for conditions like diabetes (Cobb et al., 1998).

6. Hydrolysis of Phenyl Esters

The compound is relevant in studies on the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids, which is important in understanding reaction mechanisms in organic chemistry (Bauerová & Ludwig, 2000).

7. Synthesis of Ruthenium-based Catalysts

It is used in the synthesis of ruthenium-based catalysts, indicating its potential in catalysis and materials science (Mayershofer et al., 2006).

8. Synthesis of Isotope-labeled Compounds

The compound is involved in the synthesis of isotope-labeled compounds, highlighting its importance in pharmaceutical research and development (Zhang, 2012).

9. Lyotropic Behavior in Mesogen-Linked Cellulose Acetates

Its derivatives exhibit lyotropic behavior in mesogen-linked cellulose acetates, suggesting applications in the development of novel liquid crystal materials (Wu et al., 2004).

10. Metal Ion Coordination at the Air-Water Interface

Metal coordination to monolayers involving similar benzoic acid derivatives can be crucial for understanding chemical interactions at the air-water interface, with potential implications in environmental chemistry (Yang et al., 2011).

Safety And Hazards


  • Toxicity : Handle with care; it may be toxic if ingested or inhaled.

  • Irritant : Can cause skin and eye irritation.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on this compound continues, exploring its applications in drug development, materials science, and agrochemicals. Further studies are needed to uncover its full potential.


properties

IUPAC Name

4-[(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O4/c18-17(19,20)24-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23)/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZYITBOKXEFOT-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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